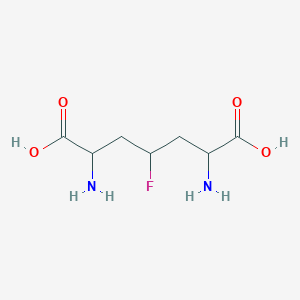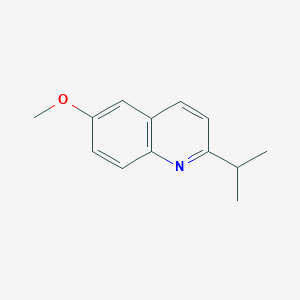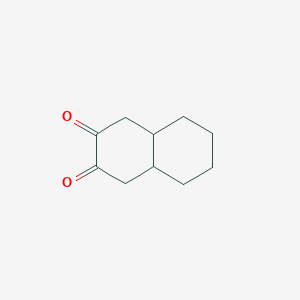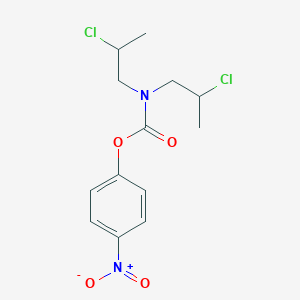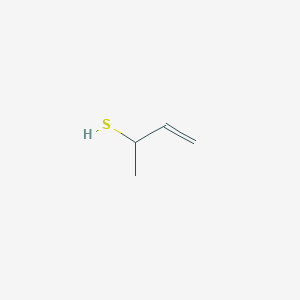
But-3-ene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-ene-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong, often unpleasant odor, which is typical of many thiol-containing compounds. Thiols are sulfur analogs of alcohols, and their unique properties make them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-ene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanethiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Alkanethiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Applications De Recherche Scientifique
But-3-ene-2-thiol has several applications in scientific research:
Biology: Thiol-containing compounds are studied for their roles in biological systems, including enzyme function and redox reactions.
Medicine: Research into thiol-based drugs explores their potential therapeutic applications, particularly in targeting oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Butane-1-thiol: A structural isomer of but-3-ene-2-thiol with the thiol group at a different position.
Uniqueness
This compound is unique due to its specific structure, which includes both a thiol group and a double bond. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its reactivity in thiol-ene click chemistry, in particular, makes it a valuable compound for synthesizing complex molecules and materials .
Propriétés
IUPAC Name |
but-3-ene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFUAKXOIGPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572331 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-82-6 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
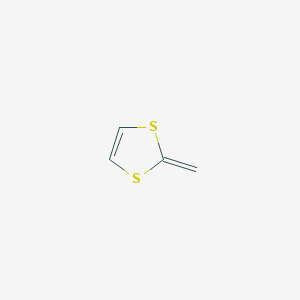

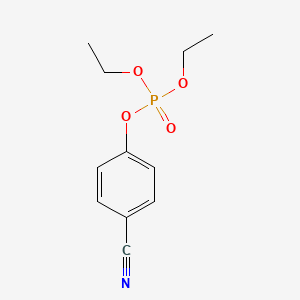
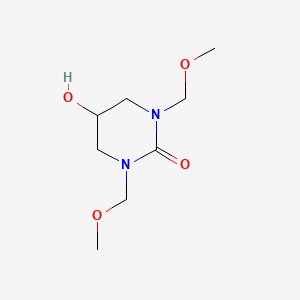
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
